molecular formula C12H13NO4 B2665854 methyl 4,5-dimethoxy-1H-indole-2-carboxylate CAS No. 812652-84-9

methyl 4,5-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B2665854
CAS No.: 812652-84-9
M. Wt: 235.239
InChI Key: MSOAVNPUVRAHBX-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by methoxy groups at positions 4 and 5 of the indole ring and a methyl ester moiety at position 2. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol (CAS: 812652-84-9) . The compound is primarily utilized in organic synthesis and pharmaceutical research due to the indole scaffold's prevalence in bioactive molecules. Key spectral identifiers include distinct ^1H-NMR signals for the methoxy groups (~δ 3.8–4.0 ppm) and ester carbonyl resonances in ^13C-NMR (~δ 165–170 ppm) .

Properties

IUPAC Name

methyl 4,5-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-10-5-4-8-7(11(10)16-2)6-9(13-8)12(14)17-3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOAVNPUVRAHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For instance, methanesulfonic acid can be used under reflux conditions in methanol to yield the desired indole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4,5-dimethoxy-1H-indole-2-carboxylate is primarily explored for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it exhibited an IC50 value of 14.8 µM against HepG2 liver cancer cells, comparable to doxorubicin (IC50 = 18.7 µM) . Flow cytometric analysis indicated that it induces apoptosis and arrests the cell cycle at the G2/M phase in MCF-7 breast cancer cells .
  • Antimicrobial Properties : This compound has demonstrated effectiveness against various bacteria, including both Gram-positive and Gram-negative strains, indicating its potential as a broad-spectrum antimicrobial agent .

Biological Research

The compound's interaction with biological systems has been extensively studied:

  • Biochemical Pathways : this compound influences several biochemical pathways linked to cell proliferation and apoptosis. It has shown promise in modulating pathways associated with cancer cell survival and inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits in models of ischemic stroke .

Industrial Applications

Beyond medicinal uses, this compound is also valuable in various industrial applications:

  • Dyes and Pigments : Due to its chemical stability and reactivity, this compound can be utilized in the production of dyes and pigments .

Anticancer Studies

A comprehensive study on the anticancer properties of this compound revealed:

Study FocusObserved EffectsReference
HepG2 CellsIC50 = 14.8 µM; comparable to doxorubicin
MCF-7 CellsInduces apoptosis; G2/M phase arrest

Antimicrobial Studies

Research into the antimicrobial efficacy showed:

Bacterial StrainEffectivenessReference
Gram-positiveEffective against Staphylococcus
Gram-negativeEffective against E. coli

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryPotentially reduces inflammation markers
AntioxidantScavenges free radicals

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The methoxy groups enhance its ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methoxy vs. Other Functional Groups

Table 1: Substituent Impact on Physical and Chemical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Methyl 4,5-dimethoxy-1H-indole-2-carboxylate 4,5-OCH₃; 2-COOCH₃ C₁₂H₁₃NO₄ 235.24 Not reported Electron-donating groups enhance solubility in polar solvents
Methyl 4,5-dichloro-1H-indole-2-carboxylate 4,5-Cl; 2-COOCH₃ C₁₀H₇Cl₂NO₂ 244.08 Not reported Electron-withdrawing Cl groups reduce reactivity in nucleophilic substitutions
Methyl 4,5-dimethyl-1H-indole-2-carboxylate 4,5-CH₃; 2-COOCH₃ C₁₂H₁₃NO₂ 203.24 Not reported Methyl groups increase hydrophobicity; lower polarity

Key Insights :

  • Methoxy groups (4,5-OCH₃) improve solubility in polar solvents compared to chloro or methyl analogs .
  • Chloro substituents (e.g., 4,5-Cl) decrease electron density, making the indole ring less reactive toward electrophilic attack .

Positional Isomerism: 4,5-Dimethoxy vs. 5,6-Dimethoxy

Table 2: Positional Isomer Comparison
Compound Name Methoxy Positions Molecular Formula Key Spectral Differences
This compound 4,5 C₁₂H₁₃NO₄ ^1H-NMR: Coupling between H-3 and H-4 protons (~δ 7.2–7.5 ppm)
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate 5,6 C₁₂H₁₃NO₄ ^1H-NMR: Downfield shift for H-7 due to deshielding by adjacent OCH₃ (~δ 7.8 ppm)

Key Insights :

  • 5,6-Dimethoxy substitution alters electronic distribution, influencing reactivity at position 7 in electrophilic substitution reactions .

Ester vs. Acid Derivatives

Table 3: Carboxylate Derivatives Comparison
Compound Name Functional Group Molecular Formula Key Applications
This compound COOCH₃ C₁₂H₁₃NO₄ Intermediate in alkaloid synthesis
4,5-Dimethoxy-1H-indole-2-carboxylic acid COOH C₁₁H₁₁NO₄ Precursor for amide coupling in drug discovery

Key Insights :

  • The methyl ester derivative is more volatile and easier to handle in organic reactions compared to the carboxylic acid .
  • The carboxylic acid form enables direct conjugation with amines, forming pharmacologically relevant amides .

Research and Industrial Relevance

  • Drug Discovery : Indole derivatives are explored for kinase inhibition and antimicrobial activity .
  • Material Science : Methoxy-substituted indoles serve as ligands in coordination chemistry .

Biological Activity

Methyl 4,5-dimethoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of methoxy groups at the 4 and 5 positions enhances its reactivity and biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting tumor growth in various cancer models.

Table 1: Anticancer Activity Summary

Study ReferenceCancer TypeInhibition %Dose (mg/kg)Mechanism of Action
Hematological tumors60%100Mcl-1 inhibition
Solid tumorsVaries75Induction of apoptosis

In a mouse model study, this compound demonstrated significant tumor growth inhibition through the modulation of apoptotic pathways, particularly by inhibiting the Mcl-1 protein, which is crucial for cancer cell survival .

2. Antiviral Properties

This compound has also been investigated for its antiviral activities. Its mechanism may involve the inhibition of viral replication through interference with key viral enzymes.

Table 2: Antiviral Activity Summary

Virus TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
HIV-10.5510
Dengue Virus1.85>1000>540

In vitro studies have reported that the compound exhibits selective antiviral activity against HIV-1 and dengue virus, demonstrating low cytotoxicity at effective concentrations .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The methoxy groups enhance the compound's binding affinity to various enzymes involved in cancer cell proliferation and viral replication.
  • Apoptosis Induction : By inhibiting anti-apoptotic proteins like Mcl-1, it promotes programmed cell death in cancer cells.
  • Antiviral Mechanism : The compound may act as an inhibitor of viral polymerases or proteases, crucial for viral replication.

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on human leukemia cells. The compound was administered at varying doses over a period of two weeks. Results indicated a dose-dependent reduction in cell viability and significant apoptosis induction as confirmed by caspase activation assays .

Case Study 2: Antiviral Efficacy

In another study focusing on its antiviral properties, this compound was tested against HIV-infected MT-4 cells. The compound effectively reduced viral load with an EC50 value significantly lower than many standard antiviral agents, showcasing its potential as a therapeutic candidate .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal RangeReferences
Reaction Temperature80–100°C (reflux)
CatalystSodium acetate
SolventAcetic acid
Purification MethodRecrystallization (DMF/acetic acid)

Q. Table 2. Computational Settings for DFT Studies

FunctionalBasis SetSolvent ModelApplication
B3LYP6-311G++PCM (Water)Electronic Structure
M06-2Xdef2-TZVPNoneGas-Phase Reactivity
CAM-B3LYP6-31G*PCM (DMSO)UV-Vis Spectrum Simulation

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